

# Spectroscopic Analysis of 2-Aminobenzyl Alcohol: A Technical Guide

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Compound of Interest		
Compound Name:	2-Aminobenzyl alcohol	
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This technical guide provides an in-depth analysis of the spectroscopic data for **2-aminobenzyl alcohol**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource of its Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility and accurate interpretation of the spectroscopic results.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the FTIR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometric analysis of **2-aminobenzyl alcohol**.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2-aminobenzyl alcohol** was recorded in the solid phase. The characteristic absorption bands are presented in Table 1, corresponding to the key functional groups present in the molecule.



Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
3300-3500	N-H stretch (asymmetric and symmetric)	Primary Amine (-NH2)
3200-3600	O-H stretch (broad)	Alcohol (-OH)
3000-3100	Aromatic C-H stretch	Aromatic Ring
1580-1650	N-H bend	Primary Amine (-NH <sub>2</sub> )
1475-1600	C=C stretch	Aromatic Ring
1250-1335	C-N stretch	Aromatic Amine
1000-1300	C-O stretch	Primary Alcohol

Table 1: Summary of FTIR data for **2-aminobenzyl alcohol**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-aminobenzyl alcohol** were recorded in deuterated solvents such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.07	d	1H	Ar-H
6.98	t	1H	Ar-H
6.64	d	1H	Ar-H
6.54	t	1H	Ar-H
5.00	t	1H	-ОН
4.91	S	2H	-NH2
4.40	d	2H	-CH <sub>2</sub> -

Table 2: <sup>1</sup>H NMR data for **2-aminobenzyl alcohol** in DMSO-d<sub>6</sub>.[1]



Chemical Shift (δ, ppm)	Assignment
146.82	Ar-C (C-NH <sub>2</sub> )
128.17	Ar-CH
128.11	Ar-CH
125.83	Ar-C (C-CH <sub>2</sub> OH)
116.27	Ar-CH
115.01	Ar-CH
61.65	-CH <sub>2</sub> OH

Table 3: 13C NMR data for **2-aminobenzyl alcohol** in DMSO-d<sub>6</sub>.[1]

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-aminobenzyl alcohol** is characterized by its molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
123	100	[M]+ (Molecular Ion)
106	~85	[M-OH]+
105	~95	[M-H <sub>2</sub> O] <sup>+</sup>
77	~40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Key fragments in the mass spectrum of 2-aminobenzyl alcohol.[2][3][4]

# **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

# Fourier-Transform Infrared (FTIR) Spectroscopy



Objective: To identify the functional groups present in **2-aminobenzyl alcohol** using their characteristic infrared absorption frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental interferences.
- Sample Preparation: A small amount of solid 2-aminobenzyl alcohol is placed directly onto the ATR crystal.
- Sample Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm<sup>-1</sup>.[5]
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the carbon-hydrogen framework of **2-aminobenzyl alcohol**.

#### Methodology:

- Sample Preparation:
  - For ¹H NMR, dissolve 5-25 mg of 2-aminobenzyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean NMR tube.[1][6][7][8][9]
  - For <sup>13</sup>C NMR, a more concentrated sample of 50-100 mg is typically required.
  - Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.
  - Filter the solution if any solid particles are present to prevent distortion of the magnetic field.[7][8]
- Instrument Setup:



- The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- Data Acquisition:
  - For <sup>1</sup>H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
- Data Processing:
  - The FID is Fourier transformed to generate the NMR spectrum.
  - The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of **2-aminobenzyl alcohol**.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation: A dilute solution of 2-aminobenzyl alcohol is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation:
  - $\circ$  A small volume (typically 1  $\mu$ L) of the sample solution is injected into the GC.
  - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
  - The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.[10]
- MS Analysis:

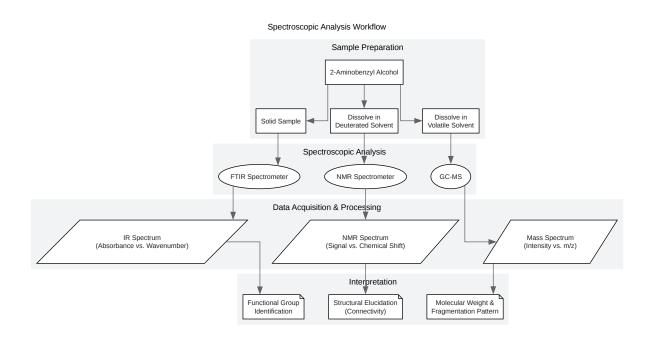


- As **2-aminobenzyl alcohol** elutes from the GC column, it enters the mass spectrometer.
- The molecules are ionized, typically by electron impact (EI), causing them to fragment.
- The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating a mass spectrum.

# **Workflow and Pathway Visualizations**

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a conceptual representation of the information obtained.

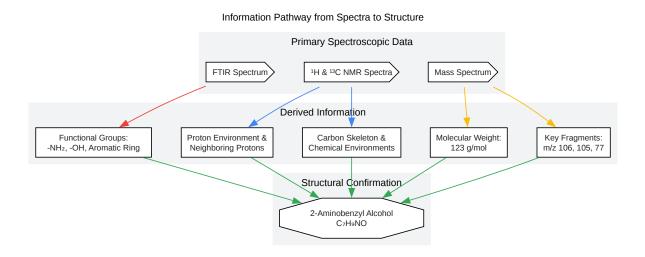




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Caption: Workflow for the spectroscopic analysis of 2-aminobenzyl alcohol.





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Caption: Conceptual pathway from spectroscopic data to structural elucidation.

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